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4-Chloro-3-hydroxybenzoic acid
Overview
Description
4-Chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C₇H₅ClO₃. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-hydroxybenzoic acid is the 3-hydroxyanthranilate 3,4-dioxygenase enzyme . This enzyme plays a crucial role in the catabolism of tryptophan into acetyl-CoA, which can be used in various metabolic processes.
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme. The compound’s chlorine atom likely forms a halogen bond with a key amino acid residue in the enzyme, facilitating its binding . This interaction may alter the enzyme’s conformation or activity, leading to changes in the metabolic pathway it is involved in.
Biochemical Pathways
The compound is involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids . Specifically, the compound is derived from the precursor 3-chloro-4-hydroxybenzoic acid, which is produced through a series of enzymatic reactions involving chorismate . The compound is then used as a substrate for the production of 2,4-dichlorophenol, a key building block in the biosynthesis of ambigols .
Result of Action
Its role in the shikimate pathway suggests that it may influence the production of aromatic amino acids and other downstream metabolites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, temperature and humidity can affect the compound’s stability, while the presence of other substances (e.g., food or drugs) can influence its metabolism and excretion .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-hydroxybenzoic acid is involved in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids . This compound is a key substrate for cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into 2,4-dichlorophenol, a monomeric ambigol building block . This process involves several enzymes, including a 3-deoxy-7-phosphoheptulonate (DAHP) synthase isoenzyme, a dedicated chorismate lyase, and a halogenase .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal temperatures and pressures .
Metabolic Pathways
This compound is involved in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in certain organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-3-hydroxybenzoic acid involves the reaction of 3-methoxy-4-chlorobenzoic acid allyl ester with boron tribromide in dichloromethane at 0°C to room temperature for 18 hours. The reaction mixture is then treated with ammonia in dichloromethane and water at room temperature for 1.5 hours, followed by acidification with hydrochloric acid to pH 1. The product is extracted with diethyl ether, dried over sodium sulfate, and concentrated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
Chemistry
4-Chloro-3-hydroxybenzoic acid is utilized as a precursor in organic synthesis. It participates in various chemical reactions that allow for the formation of more complex structures, including:
- Substitution Reactions : The chlorine atom can be replaced with other functional groups, enabling the creation of diverse derivatives.
- Oxidation Reactions : The hydroxyl group can be oxidized to form quinones, which are valuable in various applications.
- Reduction Reactions : The carboxylic acid group can be reduced to yield alcohols or aldehydes, expanding its utility in synthetic pathways.
Biological Applications
This compound plays a role in biological research, particularly concerning metabolic pathways. Notably:
- Enzyme Inhibition : this compound acts as an inhibitor of the enzyme 3-hydroxyanthranilate 3,4-dioxygenase, which is involved in the shikimate pathway responsible for synthesizing aromatic amino acids. This interaction is crucial for studying metabolic processes in microorganisms and plants .
- Biosynthetic Pathways : Its involvement in the shikimate pathway suggests potential applications in agricultural biotechnology, where it could influence the production of essential metabolites in crops.
Industrial Applications
In industry, this compound is used for:
- Dyes and Pigments Production : It serves as an intermediate in synthesizing various dyes and pigments, contributing to the textile and coatings industries.
- Pharmaceuticals : There are indications that this compound may have therapeutic potential, including as an inhibitor of influenza endonuclease, which could be significant for antiviral drug development .
Case Study 1: Enzyme Interaction
A study demonstrated that this compound effectively inhibits 3-hydroxyanthranilate 3,4-dioxygenase. This inhibition leads to altered levels of downstream metabolites within the shikimate pathway, highlighting its potential use as a biochemical probe.
Case Study 2: Synthesis of Derivatives
Research involving the synthesis of various derivatives from this compound has shown high yields (up to 91%) when reacting with different reagents such as potassium carbonate and ethyl iodide in DMF (N,N-Dimethylformamide). These derivatives exhibit varied biological activities, suggesting broad applications in medicinal chemistry .
Case Study 3: Environmental Impact Studies
Investigations into the degradation pathways of chlorinated phenolic compounds have included studies on this compound. Results indicated its potential environmental persistence and transformation pathways under anaerobic conditions, informing ecological risk assessments related to chlorinated compounds .
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemistry | Building block for complex molecules | Involves substitution, oxidation, and reduction reactions |
Biology | Enzyme inhibition | Targets 3-hydroxyanthranilate 3,4-dioxygenase |
Industry | Dyes and pigments production | Intermediate for various industrial chemicals |
Pharmaceuticals | Potential antiviral agent | Inhibitor of influenza endonuclease |
Comparison with Similar Compounds
- 3-Chloro-4-hydroxybenzoic acid
- 4-Bromo-2-hydroxybenzoic acid
- 2-Hydroxy-4-methoxybenzoic acid
- 4-Methylsalicylic acid
Comparison: 4-Chloro-3-hydroxybenzoic acid is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring. This unique structure influences its reactivity and interactions with other molecules, making it distinct from other similar compounds. For instance, the presence of the chlorine atom at the fourth position can significantly affect the compound’s electronic properties and its behavior in chemical reactions .
Biological Activity
4-Chloro-3-hydroxybenzoic acid (C7H5ClO3) is a chlorinated derivative of salicylic acid, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, ecological impact, and mechanisms of action.
Chemical Structure and Properties
The molecular structure of this compound features a hydroxyl group (-OH) and a chlorine atom (Cl) attached to a benzene ring, which contributes to its unique chemical reactivity and biological interactions. The compound is characterized by the following properties:
- Molecular Formula : C7H5ClO3
- Molecular Weight : 172.57 g/mol
- CAS Number : 334113-69-4
1. Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 50 µg/mL |
S. aureus | 30 µg/mL |
2. Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. It modulates the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation, such as the NF-kB signaling pathway.
3. Antioxidant Activity
This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial in protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Ecotoxicological Impact
The environmental impact of this compound has been assessed in various studies. It demonstrates moderate toxicity to aquatic organisms, which raises concerns regarding its ecological safety when released into water bodies.
Organism | Toxicity Level (LC50) |
---|---|
Daphnia magna | 25 mg/L |
Fish (e.g., Danio rerio) | 15 mg/L |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Indianapolis evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a significant reduction in bacterial viability, supporting its potential use as a natural preservative in food products.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that treatment with this compound reduced the expression of inflammatory markers in human macrophages. This suggests its potential application in therapeutic strategies for chronic inflammatory conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and inflammatory processes.
- Receptor Modulation : It interacts with specific receptors that mediate inflammatory responses.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it mitigates cellular damage from reactive oxygen species (ROS).
Properties
IUPAC Name |
4-chloro-3-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPUNJAMWFAYED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187705 | |
Record name | 4-Chloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34113-69-4 | |
Record name | 4-Chloro-3-hydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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